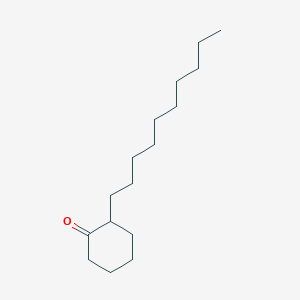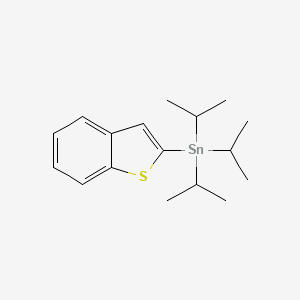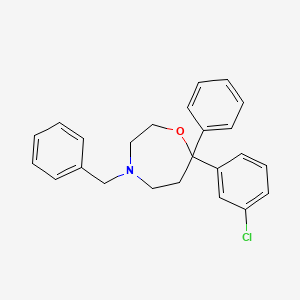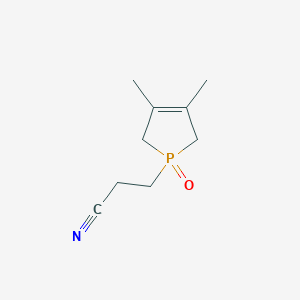
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is a complex organic compound that features a phospholane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile typically involves the formation of the phospholane ring followed by the introduction of the nitrile group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the phospholane ring.
Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)butanenitrile
- 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)pentanenitrile
Uniqueness
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is unique due to its specific ring structure and the presence of both the phospholane and nitrile functional groups
Eigenschaften
CAS-Nummer |
61213-84-1 |
|---|---|
Molekularformel |
C9H14NOP |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
3-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H14NOP/c1-8-6-12(11,5-3-4-10)7-9(8)2/h3,5-7H2,1-2H3 |
InChI-Schlüssel |
RZVSKYXIDKNUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(=O)(C1)CCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


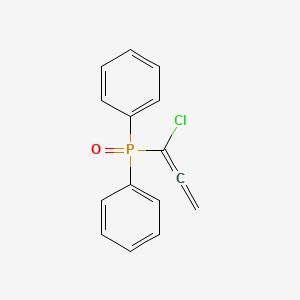
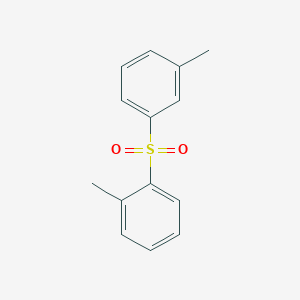
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
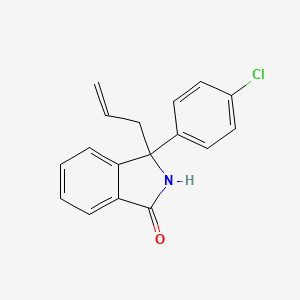
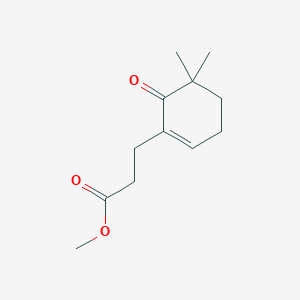
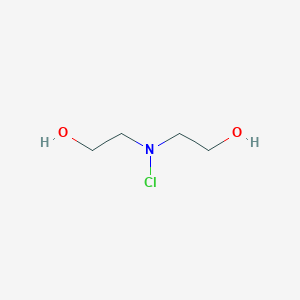
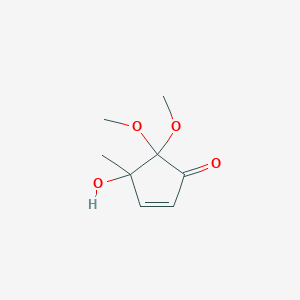
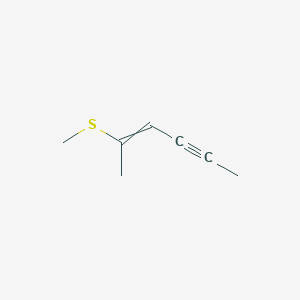
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
